molecular formula C10H4O2S2 B12809031 1,7-Dithia-s-indacene-4,8-dione CAS No. 33527-21-8

1,7-Dithia-s-indacene-4,8-dione

Cat. No.: B12809031
CAS No.: 33527-21-8
M. Wt: 220.3 g/mol
InChI Key: NIJSWSKJHMSEGG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

1,7-Dithia-s-indacene-4,8-dione can be synthesized through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2,6-dibromobenzene-1,4-dione with sodium sulfide in a suitable solvent can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

1,7-Dithia-s-indacene-4,8-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce diols .

Scientific Research Applications

1,7-Dithia-s-indacene-4,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,7-Dithia-s-indacene-4,8-dione involves its interaction with specific molecular targets and pathways. For example, its diketone functionality allows it to participate in redox reactions, which can modulate biological processes. The sulfur atoms in its structure can also interact with metal ions, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,7-Dithia-s-indacene-4,8-dione is unique due to its combination of sulfur atoms and diketone functionality, which imparts distinct chemical and physical properties. This makes it valuable for specific applications in materials science and medicinal chemistry .

Biological Activity

1,7-Dithia-s-indacene-4,8-dione is a heterocyclic compound notable for its unique structure featuring two sulfur atoms and a dione functional group. This compound belongs to the class of indacenes, which are polycyclic aromatic compounds recognized for their interesting electronic and optical properties. The biological activity of this compound has garnered attention due to its potential applications in medicinal chemistry, particularly in cancer therapy and photodynamic therapy (PDT).

Chemical Structure and Properties

The molecular structure of this compound contributes to its biological activity. The presence of sulfur atoms enhances its reactivity and ability to generate reactive oxygen species (ROS) upon light activation. This property is crucial for its application in photodynamic therapy, where light-induced generation of ROS can lead to cell death in cancerous tissues.

Research indicates that this compound operates through several mechanisms:

  • Photodynamic Activity : Upon exposure to light, the compound generates ROS that can induce apoptosis in cancer cells.
  • Cellular Interaction : It interacts with various cellular components, potentially affecting signaling pathways associated with cell proliferation and survival.
  • Antioxidant Properties : Some studies suggest that it may also exhibit antioxidant properties, which could play a role in mitigating oxidative stress in cells.

Anticancer Potential

Several studies have explored the anticancer properties of this compound:

Photodynamic Therapy

The compound's role in photodynamic therapy is particularly noteworthy:

  • Light Activation : When activated by specific wavelengths of light, this compound produces singlet oxygen and other reactive species that can selectively destroy malignant cells while sparing healthy tissue.
  • Clinical Implications : Its application in PDT could revolutionize treatment protocols for certain cancers by enhancing the specificity and reducing side effects compared to traditional therapies.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure TypeUnique Features
This compoundIndacene with sulfurStrong photodynamic properties; unique electronic behavior
DithienopyrroleDithienyl derivativeExcellent charge transport; lacks indacene structure
Thieno[3,4-b]quinolineNitrogen-containingDifferent electronic properties due to nitrogen
DiketopyrrolopyrroleDiketoneWidely used in organic electronics; no sulfur present

This table highlights the unique position of this compound among its peers regarding its biological activity and potential applications.

Properties

CAS No.

33527-21-8

Molecular Formula

C10H4O2S2

Molecular Weight

220.3 g/mol

IUPAC Name

thieno[3,2-f][1]benzothiole-4,8-dione

InChI

InChI=1S/C10H4O2S2/c11-7-5-1-3-13-9(5)8(12)10-6(7)2-4-14-10/h1-4H

InChI Key

NIJSWSKJHMSEGG-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=C1C(=O)C3=C(C2=O)SC=C3

Origin of Product

United States

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